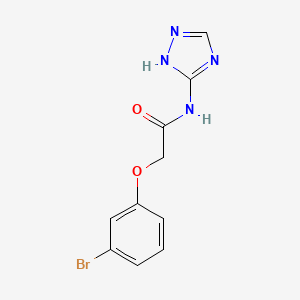
2,5,6-trichloro-4-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds to 2,5,6-trichloro-4-methoxynicotinamide has been explored in various studies. For instance, Liu Guo-ji (2009) reported the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization processes (Liu, 2009). This method achieved a total yield of about 46% with a purity higher than 99.5%.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5,6-trichloro-4-methoxynicotinamide has been characterized using various spectroscopic techniques. For instance, the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines were studied using X-ray measurements, NMR spectra, and theoretical calculations by Dyablo et al. (2016) (Dyablo et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds provide insight into the behavior of 2,5,6-trichloro-4-methoxynicotinamide. For example, Thorat et al. (2013) synthesized 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine and demonstrated its application for various chlorination reactions (Thorat et al., 2013).
Physical Properties Analysis
Investigating the physical properties of related compounds can shed light on the characteristics of 2,5,6-trichloro-4-methoxynicotinamide. Peverly et al. (2014) conducted an electrochemical reduction study of a compound with a similar structure, providing valuable insights into its physical properties (Peverly et al., 2014).
Chemical Properties Analysis
The chemical properties of related compounds can be indicative of the behavior of 2,5,6-trichloro-4-methoxynicotinamide. For example, the synthesis and properties of poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] by Shah (1984) provide insights into the chemical behavior of similar compounds (Shah, 1984).
Scientific Research Applications
Environmental Toxicology and Pesticide Impact
- Pesticide Exposure and Metabolites : Studies have investigated the human exposure to organohalogen contaminants, including those related to 2,5,6-trichloro-4-methoxynicotinamide, to evaluate their concentrations in biological samples and environmental impact. Such research is crucial for understanding the bioaccumulation and biomagnification of these compounds in ecosystems and their potential health risks to humans and wildlife (Fujii et al., 2014).
Pharmacology and Toxicology
- Estrogenic and Anti-androgenic Effects : Investigations into the estrogenic and anti-androgenic activities of pesticides like methoxychlor, which shares functional groups with 2,5,6-trichloro-4-methoxynicotinamide, suggest these compounds can disrupt endocrine functions. These studies are essential for assessing the safety and environmental impact of such chemicals (Kim et al., 2014).
Chemistry and Environmental Remediation
- Bioremediation : Research into the degradation and remediation of organochlorine pesticides by microbial consortia, including strains of Streptomyces, highlights potential strategies for mitigating environmental contamination. These studies contribute to developing biotechnological approaches for the cleanup of pesticide residues in the environment (Fuentes et al., 2014).
Analytical Chemistry
- Detection and Analysis : Techniques for the determination of hydroxylated benzophenone UV absorbers in environmental samples, which are structurally related to 2,5,6-trichloro-4-methoxynicotinamide, demonstrate the ongoing development of analytical methods for detecting and quantifying trace environmental contaminants. These methodologies are vital for monitoring pollutants and assessing their ecological and health impacts (Negreira et al., 2009).
properties
IUPAC Name |
2,5,6-trichloro-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-14-4-2(7(11)13)5(9)12-6(10)3(4)8/h1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDATRNYHRNHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloro-4-methoxypyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)





![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)
![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)
